4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanenitrile
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Overview
Description
4-{3-iodobicyclo[111]pentan-1-yl}butanenitrile is a chemical compound characterized by the presence of an iodine atom attached to a bicyclo[111]pentane ring, which is further connected to a butanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanenitrile typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Ring: This can be achieved through a [1.1.1]propellane precursor, which undergoes iodination to introduce the iodine atom.
Attachment of the Butanenitrile Group: The iodinated bicyclo[1.1.1]pentane is then reacted with a butanenitrile derivative under suitable conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for 4-{3-iodobicyclo[11
Chemical Reactions Analysis
Types of Reactions
4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The nitrile group can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanenitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would vary based on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyridine
- 4-{3-iodobicyclo[1.1.1]pentan-1-yl}thiane
- 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane
Uniqueness
4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanenitrile is unique due to its specific structural features, such as the combination of the bicyclo[1.1.1]pentane ring and the butanenitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
2742656-19-3 |
---|---|
Molecular Formula |
C9H12IN |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
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